methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
Description
Molecular Formula
The molecular formula of this compound is C₁₃H₁₆Cl₃NO₃. This formula indicates that the compound contains:
- 13 carbon atoms (C)
- 16 hydrogen atoms (H)
- 3 chlorine atoms (Cl)
- 1 nitrogen atom (N)
- 3 oxygen atoms (O)
Molecular Weight Calculation
The molecular weight of the compound is calculated by summing the atomic weights of all constituent atoms:
| Element | Number of atoms | Atomic weight (g/mol) | Contribution to molecular weight (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Chlorine (Cl) | 3 | 35.453 | 106.359 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 340.634 |
Based on this calculation, the molecular weight of this compound is approximately 340.63 g/mol, which is consistent with the values reported in scientific literature and chemical databases.
The precise molecular weight is important for various analytical applications, including mass spectrometry identification, purity assessments, and stoichiometric calculations in chemical reactions involving this compound.
Isomeric Considerations and Stereochemical Features
The structural characteristics of this compound merit examination in terms of potential isomerism and stereochemical properties.
Constitutional Isomerism
This compound could theoretically have constitutional isomers where the same molecular formula (C₁₃H₁₆Cl₃NO₃) is arranged in different connectivity patterns. However, such isomers would have different chemical names and properties, making them distinct compounds.
Conformational Isomerism
The compound contains several single bonds that allow for rotation, particularly:
- The C-N bond between the carbamate nitrogen and its substituents
- The bonds in the propyl chain
- The bonds in the ethoxy linkage connecting the trichlorophenoxy group
These rotatable bonds create the possibility for different conformational states of the molecule, which may interconvert in solution at room temperature.
Stereoisomerism
Analysis of the molecular structure based on the InChIKey (HFMWQXNBQUMFSZ-UHFFFAOYSA-N) provides insight into the stereochemical features of the compound. The "UHFFFAOYSA" segment in the InChIKey indicates a structure with no specified stereochemistry.
Examination of the molecular structure reveals that this compound does not contain any stereogenic centers (chiral carbon atoms) that would give rise to optical isomerism. The nitrogen atom in the carbamate group is sp² hybridized due to resonance stabilization with the adjacent carbonyl group, making it planar rather than pyramidal, which precludes nitrogen-centered chirality.
Geometric Considerations
The carbamate functional group exhibits partial double-bond character in the C-N bond due to resonance, which restricts rotation around this bond to some degree. This can lead to geometric isomerism (E/Z or cis/trans) if the substituents on the nitrogen are sufficiently different. In this case, the nitrogen bears a propyl group and a 2-(2,4,6-trichlorophenoxy)ethyl group, which are structurally distinct, potentially allowing for restricted rotation and geometric isomerism around the C-N bond.
Properties
IUPAC Name |
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWQXNBQUMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(2,4,6-trichlorophenoxy)ethyl chloride
- Starting Material: 2-phenoxy ethanol
- Reagents: Thionyl chloride (SOCl₂), catalytic amount of tetraalkyl ammonium halide (e.g., benzyl trimethyl ammonium chloride)
- Conditions: Reaction temperature from 0°C to 80°C, optionally in a solvent
- Process: 2-phenoxy ethanol is converted to 2-phenoxyethyl chloride by reaction with thionyl chloride under catalysis by tetraalkyl ammonium halide. This step introduces the chloroethyl group necessary for further substitution.
Chlorination to 2-(2,4,6-trichlorophenoxy)ethyl chloride
- Reagents: Chlorine gas, catalytic amount of urea
- Conditions: Temperature range 0°C to 60°C
- Process: Selective chlorination of 2-phenoxyethyl chloride with chlorine in the presence of urea catalyst leads to the formation of 2-(2,4,6-trichlorophenoxy)ethyl chloride, introducing three chlorine atoms on the phenoxy ring at positions 2,4,6.
Amination with n-propylamine
- Reagents: n-propylamine
- Conditions: Temperature from 20°C to 150°C, optionally in the presence of water or solvents such as acetonitrile or ionic liquids
- Process: The 2-(2,4,6-trichlorophenoxy)ethyl chloride reacts with n-propylamine to form N-n-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine. This nucleophilic substitution can be catalyzed or performed in ionic liquid solvents to improve yield and reduce reaction time.
Carbamate Formation: Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
While explicit detailed procedures for carbamate formation from the amine intermediate are less directly documented in the provided patents, general carbamate synthesis principles apply:
- Typical Reagents: Methyl chloroformate or dimethyl carbonate as methylating agents
- Reaction: The N-n-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine reacts with methyl chloroformate under basic conditions to form the methyl carbamate derivative.
- Conditions: Controlled temperature, inert atmosphere, and suitable solvent such as dichloromethane or acetonitrile.
Advanced Methodologies and Improvements
Use of Ionic Liquids as Solvents
- Solvent: 1-butyl-3-methylimidazolium tetrafluoroborate
- Benefits:
- Eliminates need for additional catalysts
- Significantly reduces reaction time from 48 hours to approximately 2 hours
- Achieves nearly 100% conversion and about 98% product yield
- Enhances product purity
- Process: The 2-(2,4,6-trichlorophenoxy)chloroethane is refluxed with n-propylamine in the ionic liquid solvent with monitoring by TLC until completion.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
The environmentally safer synthesis routes avoid excessive use of hazardous solvents and minimize by-products by employing catalytic amounts of tetraalkyl ammonium halides and urea as chlorination catalysts.
The use of ionic liquids as reaction media represents a significant advancement, improving reaction kinetics and product purity, which is critical for industrial-scale synthesis.
The selective chlorination step is crucial to ensure the trichlorophenoxy substitution pattern, which directly affects the biological activity of the final compound and its derivatives.
Recovery and purification steps typically involve solvent extraction, filtration, and vacuum drying to obtain the pure amine intermediate before carbamate formation.
Chemical Reactions Analysis
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C13H16Cl3NO3
- CAS Number : 1424939-65-0
This compound features a unique structure that includes a chlorinated phenoxy group, enhancing its biological activity compared to other carbamates. Its ability to interact effectively with biological systems makes it a potent agent for pest control and agricultural applications.
Scientific Research Applications
-
Agricultural Fungicide :
- Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate is primarily used in the agricultural sector as a fungicide. It has been shown to induce the microsomal cytochrome P-450 system, which is crucial for the metabolism of various xenobiotics. This property allows it to enhance the efficacy of other pesticides when used in combination.
-
Detection of Pesticides :
- The compound has been utilized in the simultaneous detection of other pesticides such as pyraclostrobin and prochloraz in agricultural products like apples and in soil samples. The limits of quantification for these compounds were established at 0.005 mg kg, demonstrating its effectiveness in analytical chemistry.
- Biological Activity :
Comparative Analysis with Other Compounds
The following table compares this compound with similar compounds in terms of structure and biological activity:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Prochloraz | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-imidazole-1-carboxamide | Fungicide | Induces cytochrome P-450 system |
| Ethiofencarb | N-ethyl-N-[1-(1-methylethyl)-1H-imidazol-5-yl]carbamate | Insecticide/Fungicide | Broad-spectrum activity |
| Fenoxycarb | N-(4-phenoxyphenoxy)ethyl-carbamate | Insecticide | Selective against certain pests |
Uniqueness : The specific chlorinated phenoxy group in this compound contributes to its enhanced biological efficacy compared to others in its class.
Field Experiments
Field experiments have demonstrated that the dissipation of this compound and related compounds follows pseudo-first-order kinetic models. This finding is significant for understanding the environmental impact and degradation pathways of these substances in agricultural settings.
Toxicological Studies
Toxicological assessments indicate that this compound exhibits moderate toxicity levels across various exposure routes (oral, dermal, inhalation). The classification includes:
- Acute Toxicity (Dermal): Category 4
- Acute Toxicity (Inhalation): Category 4
- Specific Target Organ Toxicity: Category 3 (Respiratory Tract Irritation) .
These findings underscore the importance of handling precautions when using this compound in agricultural practices.
Mechanism of Action
The mechanism of action of methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Prochloraz (N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)ethyl]imidazole-1-carboxamide)
Structural Similarities and Differences :
- Functional Group Variation: Prochloraz contains an imidazole-carboxamide group, whereas the target compound is a methyl carbamate. This difference significantly alters their mechanisms of action: Prochloraz inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Carbamates typically act as acetylcholinesterase inhibitors (e.g., in insecticides) but may exhibit fungicidal properties through alternative pathways .
Physicochemical Properties :
Toxicity :
- Prochloraz causes endocrine disruption in mammals and produces TCP, a metabolite linked to respiratory and nervous system toxicity .
- Carbamates vary widely in toxicity; methyl carbamates may exhibit lower acute toxicity but require further study.
Other Carbamate Pesticides
Propamocarb (Propyl 3-(Dimethylamino)propylcarbamate)
- Use : Fungicide against Phytophthora and Pythium spp. .
- Comparison: Propamocarb has a polar dimethylamino group, enhancing water solubility (>800 g/L) compared to the trichlorophenoxyethyl group in the target compound . Propamocarb inhibits fungal cell wall synthesis, whereas the target compound’s mechanism is undefined.
Ethiofencarb (2-Ethylthiomethylphenyl-N-methylcarbamate)
- Use : Insecticide with systemic activity .
- Both compounds may degrade into phenolic metabolites, but TCP from the target compound poses higher environmental risks .
Prochloraz Metabolites (Urea Derivatives)
Prochloraz degrades into N-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS44596) and N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS44595) . These urea derivatives:
- Exhibit lower antifungal activity than prochloraz but higher persistence in plants .
- Further degrade into TCP, a toxic pollutant .
- Comparison with Methyl Carbamate :
- The carbamate’s ester linkage may hydrolyze faster than urea derivatives, reducing environmental persistence.
- TCP formation remains a shared concern for both compounds.
Biological Activity
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate, commonly known as a carbamate compound, has garnered attention due to its biological activity and potential applications in agriculture and environmental sciences. This article delves into its biological properties, mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15Cl3N2O3
- Molecular Weight : 353.63 g/mol
- CAS Number : 139542-32-8
- IUPAC Name : N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide
The compound features a trichlorophenoxy group, which is significant for its biological interactions. The presence of chlorine atoms enhances its lipophilicity and stability, making it effective in various applications.
This compound acts primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the nervous system. Such activity is characteristic of many carbamate pesticides.
Biological Activity and Toxicological Effects
Research indicates that this compound exhibits a range of biological activities:
- Pesticidal Activity : The compound is primarily used as a pesticide due to its effectiveness against various pests. Its mechanism involves disrupting the nervous system function of insects.
- Toxicity : Studies have shown that this compound has moderate toxicity levels. The LD50 (lethal dose for 50% of the population) is reported around 266 mg/kg body weight in animal studies, indicating potential risks to non-target organisms including humans and wildlife .
- Genotoxicity : Preliminary assessments suggest that further studies are needed to fully understand the genotoxic potential of this compound. Current data indicate a need for caution due to possible reproductive toxicity .
Case Study 1: Environmental Impact Assessment
A study conducted on the environmental impact of this compound revealed significant leaching into groundwater systems. The compound exhibited high mobility with a Koc value indicating potential for environmental persistence .
Case Study 2: Efficacy Against Pests
Field trials demonstrated that this carbamate effectively reduced pest populations in agricultural settings. In controlled environments, it showed over 70% efficacy against common agricultural pests such as aphids and whiteflies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H15Cl3N2O3 |
| Molecular Weight | 353.63 g/mol |
| LD50 | 266 mg/kg |
| Koc | 1055-7119 mL/g |
| Purity | >95% (HPLC) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves coupling a trichlorophenoxyethyl amine with a propyl carbamate precursor using carbamate-protecting groups (e.g., tert-butyl or benzyl carbamates) to stabilize reactive intermediates . Key steps include nucleophilic substitution and deprotection under acidic or catalytic conditions. Analytical validation requires NMR (¹H/¹³C) to confirm the carbamate linkage and trichlorophenoxy group integration, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) to verify molecular weight .
Q. How is the compound characterized using spectroscopic and chromatographic methods, and what are the key spectral signatures to verify its purity?
- Methodological Answer : ¹H NMR will show distinct signals for the methyl carbamate group (~3.6 ppm, singlet) and the N-propyl chain (triplet at ~1.0 ppm for CH3, multiplet at ~3.3 ppm for N-CH2). The 2,4,6-trichlorophenoxy group exhibits aromatic proton absence (due to Cl substitution) and a singlet for the ethyl linker (~4.2 ppm). HPLC retention times under reversed-phase conditions (C18 column, acetonitrile/water gradient) should match reference standards, with UV detection at 254 nm for trichlorophenoxy absorption .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound, particularly in differing experimental models?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., solvent polarity affecting solubility) or model specificity (e.g., in vitro vs. in vivo metabolism). Systematic meta-analysis should compare parameters like IC50 values, dose-response curves, and control baselines. For example, anti-inflammatory activity discrepancies in rodent models (e.g., carrageenan-induced edema vs. LPS-mediated cytokine assays) require normalization to internal standards and pharmacokinetic profiling (e.g., plasma half-life) .
Q. How do structural modifications to the carbamate and trichlorophenoxy moieties influence the compound’s biological activity, based on SAR studies?
- Methodological Answer : SAR studies reveal that replacing the methyl carbamate with ethyl or tert-butyl groups reduces hydrolytic stability, diminishing in vivo efficacy. Conversely, substituting the trichlorophenoxy group with dichloro or fluorinated analogs enhances lipophilicity and target binding (e.g., acetylcholinesterase inhibition). Computational docking (AutoDock Vina) identifies key interactions: the carbamate carbonyl with serine residues and trichlorophenoxy Cl atoms with hydrophobic pockets .
Q. What regulatory considerations impact the research use of this compound, given the ban on structurally similar compounds like Prochloraz?
- Methodological Answer : Regulatory scrutiny focuses on environmental persistence and toxicity. Prochloraz (a structural analog with an imidazole group) was banned due to endocrine-disruption risks . Researchers must conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity, OECD 202) and degradation studies (hydrolysis/photolysis under OECD 111 guidelines) to demonstrate lower bioaccumulation potential compared to banned analogs .
Methodological Notes
- In Silico Modeling : Use molecular dynamics (GROMACS) to simulate binding stability with target enzymes. Adjust force fields (CHARMM36) to account for chlorine’s van der Waals radii .
- Degradation Pathways : Perform LC-MS/MS to identify hydrolysis products (e.g., 2,4,6-trichlorophenol) in pH-varied buffers (pH 3–9) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
